molecular formula C10H14O2 B2857558 2-(Hydroxymethyl)-4-propylphenol CAS No. 29922-45-0

2-(Hydroxymethyl)-4-propylphenol

Cat. No.: B2857558
CAS No.: 29922-45-0
M. Wt: 166.22
InChI Key: VGUAJVXWMYIKLU-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-4-propylphenol is an organic compound that belongs to the class of phenols It features a hydroxymethyl group (-CH₂OH) attached to the second carbon of the benzene ring and a propyl group (-C₃H₇) attached to the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-4-propylphenol can be achieved through several methods. One common approach involves the alkylation of phenol with propyl bromide in the presence of a base, followed by the hydroxymethylation of the resulting 4-propylphenol using formaldehyde and a base such as sodium hydroxide . The reaction conditions typically involve moderate temperatures and controlled pH to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-4-propylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The hydroxymethyl group can be reduced to a methyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides and acids can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

2-(Hydroxymethyl)-4-propylphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-4-propylphenol involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The phenolic group can undergo redox reactions, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hydroxymethyl)-4-methylphenol
  • 2-(Hydroxymethyl)-4-ethylphenol
  • 2-(Hydroxymethyl)-4-butylphenol

Uniqueness

2-(Hydroxymethyl)-4-propylphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The propyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications compared to its shorter or longer alkyl chain analogs .

Properties

IUPAC Name

2-(hydroxymethyl)-4-propylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-2-3-8-4-5-10(12)9(6-8)7-11/h4-6,11-12H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUAJVXWMYIKLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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